5-(4-Tert-butylphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
avobenzone , belongs to the class of dibenzoylmethanes. It is an oil-soluble ingredient commonly used in sunscreen products. Avobenzone effectively absorbs the full spectrum of UVA rays, making it a valuable component in broad-spectrum sunscreens .
Preparation Methods
Synthetic Routes:: Avobenzone can be synthesized through various methods. One common approach involves the condensation of 4-tert-butylphenol with 4-methoxybenzoyl chloride. The resulting intermediate undergoes cyclization to form the benzoxazine ring. Subsequent methylation of the phenolic hydroxyl group yields avobenzone.
Reaction Conditions::- Condensation: 4-tert-butylphenol + 4-methoxybenzoyl chloride
- Cyclization: Formation of the benzoxazine ring
- Methylation: Introduction of the methoxy group
Industrial Production:: Avobenzone is industrially produced using similar synthetic routes, with optimization for efficiency and yield.
Chemical Reactions Analysis
Reactions:: Avobenzone can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substituent groups can be modified.
Photochemical Reactions: Ultraviolet light can impact its stability.
N-bromosuccinimide (NBS): Used for bromination reactions.
Chlorinated Water and UV Light: Can cause disintegration into other organic compounds.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may lead to different functional groups, while reduction could alter the benzoxazine ring.
Scientific Research Applications
Avobenzone finds applications beyond sunscreens:
Chemistry: Used as a UV-absorbing agent in various formulations.
Biology: Investigated for its effects on cellular processes.
Industry: UV-stabilizer in plastics and polymers.
Mechanism of Action
Avobenzone absorbs UV radiation, transitioning to an excited state. It then dissipates this energy harmlessly, preventing UV-induced damage. Its molecular targets include skin cells and DNA.
Comparison with Similar Compounds
Avobenzone stands out due to its broad-spectrum absorption and stability. Similar compounds include other dibenzoylmethanes like oxybenzone and drometrizole trisiloxane .
Properties
Molecular Formula |
C28H30N2O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H30N2O3/c1-28(2,3)20-13-9-19(10-14-20)27-30-24(22-7-6-8-25(32-5)26(22)33-27)17-23(29-30)18-11-15-21(31-4)16-12-18/h6-16,24,27H,17H2,1-5H3 |
InChI Key |
AEMVLFYCLXAYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
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